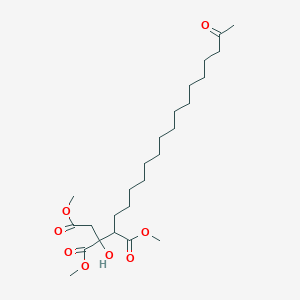
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate is an organic compound characterized by its complex structure, which includes three carboxyl functional groups. This compound is part of the tricarboxylic acid family, known for their significant roles in various biochemical processes and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate typically involves esterification reactions. One common method is the esterification of citric acid with methanol in the presence of a catalyst such as thionyl chloride . The reaction is carried out at low temperatures (around 273 K) to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts like zirconium(IV) dichloride oxide hydrate can be used to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acid chlorides and anhydrides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various esters, alcohols, and hydrocarbons, depending on the specific reaction pathway and conditions.
Aplicaciones Científicas De Investigación
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with various pharmaceutical agents.
Mecanismo De Acción
The mechanism by which Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate exerts its effects involves its interaction with various molecular targets. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Citric Acid:
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid, another tricarboxylic acid involved in metabolic pathways.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, which exists in cis and trans forms.
Uniqueness
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate is unique due to its long carbon chain and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized industrial applications and scientific research.
Propiedades
Número CAS |
64767-77-7 |
|---|---|
Fórmula molecular |
C25H44O8 |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C25H44O8/c1-20(26)17-15-13-11-9-7-5-6-8-10-12-14-16-18-21(23(28)32-3)25(30,24(29)33-4)19-22(27)31-2/h21,30H,5-19H2,1-4H3 |
Clave InChI |
JNQDVVBGWIOKAM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCCCCCCCCCCCC(C(=O)OC)C(CC(=O)OC)(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


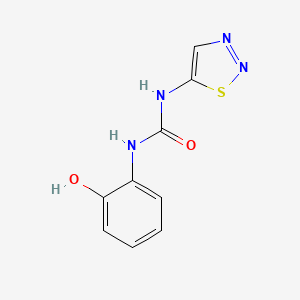


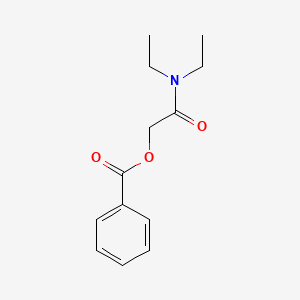
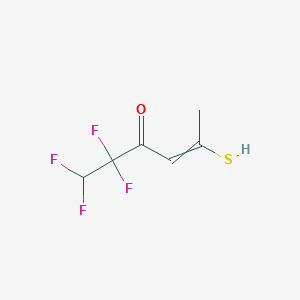
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
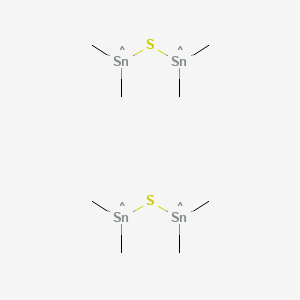
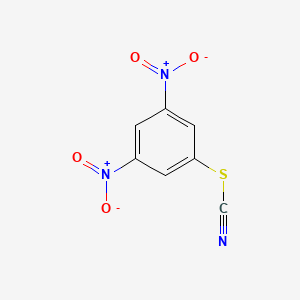
![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)
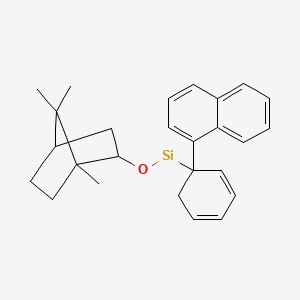
![8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine](/img/structure/B14490658.png)
![Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester](/img/structure/B14490659.png)
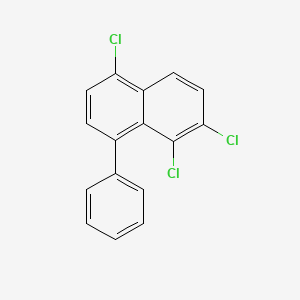
![1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine](/img/structure/B14490666.png)
